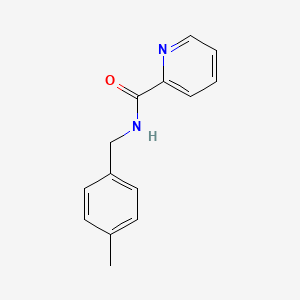
N-(4-Methylbenzyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylbenzyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide moiety attached to a 4-methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzyl)picolinamide typically involves the reaction of picolinamide with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methylbenzyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the picolinamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(4-Methylbenzyl)picolinamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpicolinamide-4-thiol: Known for its antitumor properties and ability to inhibit Aurora-B kinase.
N-Methyl-4-phenoxypicolinamide: Exhibits cytotoxic activity against various cancer cell lines.
Uniqueness
N-(4-Methylbenzyl)picolinamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its 4-methylbenzyl group provides distinct steric and electronic effects, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11-5-7-12(8-6-11)10-16-14(17)13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,16,17) |
Clave InChI |
IPQGJKYDPVNOEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


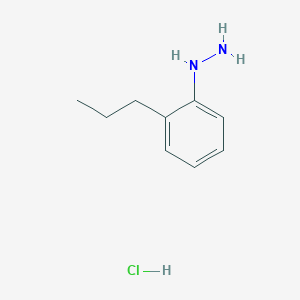
![3-[(Tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoic acid](/img/structure/B14125636.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethylpyrimidin-5-yl)(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B14125653.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
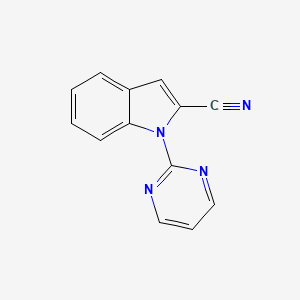
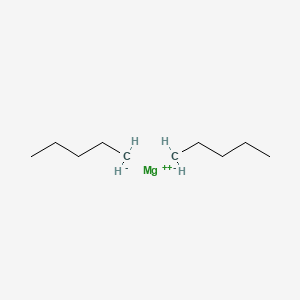
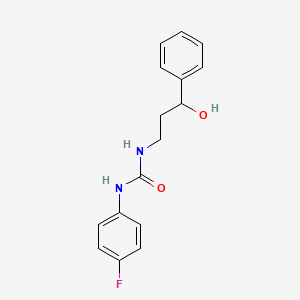
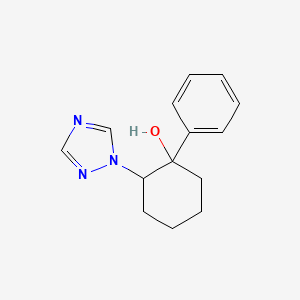
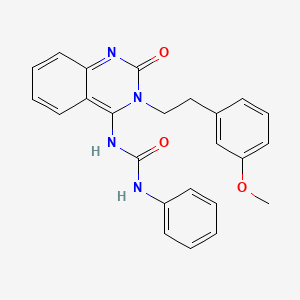
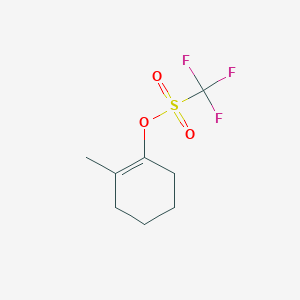
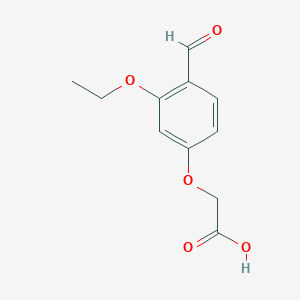
![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
